molecular formula C17H20N2O3 B4979452 4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one

4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one

Cat. No.: B4979452
M. Wt: 300.35 g/mol
InChI Key: CCYIUFIFKPDVOY-UHFFFAOYSA-N
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Description

4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core, a morpholine ring, and a methyl group

Properties

IUPAC Name

4-methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-11-16(20)19(15-6-4-3-5-14(12)15)13(2)17(21)18-7-9-22-10-8-18/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYIUFIFKPDVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C(C)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinolin-2-one with a morpholine derivative under specific conditions. The process may involve the use of reagents such as acyl chlorides or anhydrides to introduce the oxopropan-2-yl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction. The purification process might involve techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinolinone or morpholine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used under various conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in material science, particularly in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

    4-Hydroxyquinolin-2-one: Shares the quinolinone core but differs in the functional groups attached.

    4-Methylquinolin-2-one: Lacks the morpholine and oxopropan-2-yl groups, making it less complex.

    Morpholine derivatives: Compounds with a morpholine ring but different core structures.

Uniqueness: 4-Methyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is unique due to the combination of the quinolinone core, morpholine ring, and oxopropan-2-yl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

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